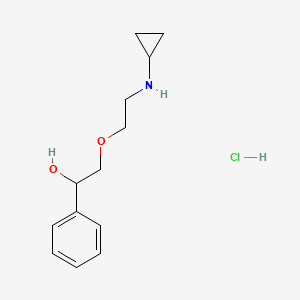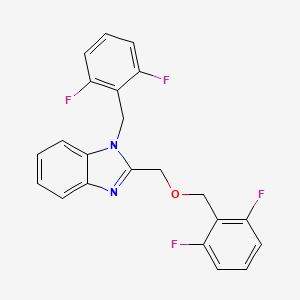
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-: is a compound of significant interest in the field of organic chemistry. This compound features a benzimidazole core substituted with difluorophenyl groups, which imparts unique chemical and biological properties. The presence of fluorine atoms in the structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Difluorophenyl Groups: The difluorophenyl groups are introduced via nucleophilic substitution reactions. This involves the reaction of the benzimidazole core with difluorobenzyl halides in the presence of a base such as potassium carbonate.
Methoxymethylation: The final step involves the methoxymethylation of the benzimidazole core using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Difluorobenzyl halides, potassium carbonate, methoxymethyl chloride, sodium hydride.
Major Products
The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has been studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Due to its biological activity, it is explored for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes essential for the survival of pathogens.
Pathways Involved: The compound can interfere with cellular pathways, leading to the disruption of vital functions in microorganisms or cancer cells. This includes inhibition of DNA synthesis, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)-1H-benzimidazole-5-carboxylic acid
- 2-(2,6-Difluorophenyl)-1H-benzimidazole
Uniqueness
1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)- stands out due to its unique substitution pattern, which enhances its stability and reactivity. The presence of both difluorophenyl and methoxymethyl groups provides a distinct chemical profile, making it more versatile for various applications compared to its analogs.
Properties
CAS No. |
212503-29-2 |
|---|---|
Molecular Formula |
C22H16F4N2O |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methoxymethyl]-1-[(2,6-difluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C22H16F4N2O/c23-16-5-3-6-17(24)14(16)11-28-21-10-2-1-9-20(21)27-22(28)13-29-12-15-18(25)7-4-8-19(15)26/h1-10H,11-13H2 |
InChI Key |
GJYDIIYJGKMSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3F)F)COCC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


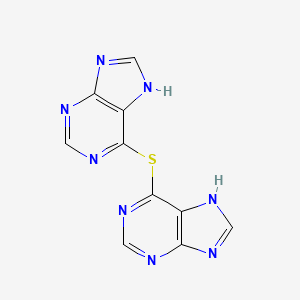
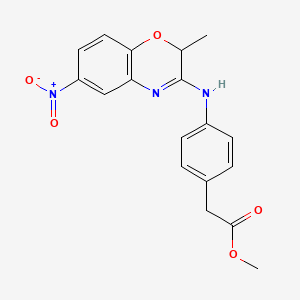


![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
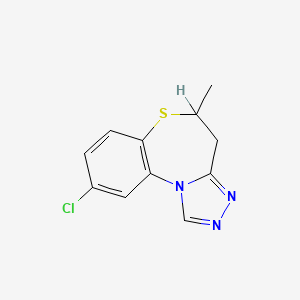
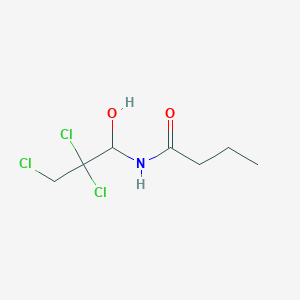
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)
